molecular formula C20H22N2O2 B5577488 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone

1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone

Cat. No. B5577488
M. Wt: 322.4 g/mol
InChI Key: UAELFTVGRVIWKB-UHFFFAOYSA-N
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Description

The compound 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone is a derivative within the broader class of piperazine compounds. These compounds are of significant interest due to their wide range of applications in medicinal chemistry and material science. The interest in this specific compound arises from its structural features that incorporate both piperazinone and phenyl moieties, suggesting potential for unique biological activity or chemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone, often involves multi-step synthetic routes that include key reactions such as cyclocondensation, acylation, and refluxing with dimethylformamide dimethyl acetal (DMF–DMA) without solvent. For instance, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety involves refluxing of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, yielding good yields through simple and efficient methods (Bhat et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone typically involves techniques such as single-crystal X-ray crystallography. This method confirms the three-dimensional structure of the molecules, revealing details about their stereochemistry and molecular conformations. For example, the molecular structure of enaminones containing morpholine moiety has been elucidated using this technique, highlighting the utility of structural analysis in understanding the chemical nature of these compounds (Bhat et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli Synthesis : Enaminones related to the chemical structure have been synthesized via a Biginelli reaction, showcasing the compound's utility in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds were synthesized using a simple and efficient method, demonstrating the versatility of piperazine-based compounds in organic synthesis (Bhat et al., 2018).

Pharmacological Applications

  • Antibacterial and Enzyme Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and found to be potent bacterial biofilm and MurB inhibitors. These compounds showed significant in vitro antibacterial and cytotoxic activities, with one compound exhibiting superior efficacy compared to Ciprofloxacin in biofilm inhibition activities. This highlights the potential of piperazine derivatives in developing new antibacterial agents (Mekky & Sanad, 2020).

Agricultural Chemistry

  • Herbicides and Plant Growth Regulators : Piperazine derivatives have been evaluated as potential herbicides and plant growth regulators. The study synthesized new chemical families incorporating a piperazine ring and aryl(thio)carbamoyl groups, demonstrating significant herbicidal activity against Triticum aestivum. This research underscores the utility of piperazine compounds in agricultural chemistry, offering new avenues for the development of herbicides and growth regulators (Stoilkova et al., 2014).

Drug Development and Metabolism Studies

  • Metabolic Disposition : The metabolic disposition of casopitant, a neurokinin-1 receptor antagonist, was studied in various species, including its absorption, distribution, metabolism, and elimination. This research provides valuable insights into the metabolic pathways of drugs containing piperazine structures, essential for drug development and safety evaluation (Miraglia et al., 2010).

properties

IUPAC Name

1-(4-methylphenyl)-4-[2-(4-methylphenyl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-3-7-17(8-4-15)13-19(23)21-11-12-22(20(24)14-21)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAELFTVGRVIWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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